Chlorisondamine diiodide Chlorisondamine diiodide Chlorisondamine is an antagonist of nicotinic acetylcholine receptors (nAChRs; IC50 = 1.8 µM in rat striatal synaptosomes) and a ganglion blocker. It decreases dopamine release induced by nicotine in a dose-dependent manner in rat striatal synaptosomes at concentrations ranging from 0-100 µM. The effect of chlorisondamine is long-lasting, with a 10 mg/kg dose blocking nicotine-induced stimulant activity for at least five weeks. Chlorisondamine (5 µg, i.c.v.) prevents rats from acquiring a (–)-nicotine-induced conditioned taste aversion response, a model of the aversive effects of nicotine. It also inhibits autonomic ganglia, providing approximately 50% inhibition of the contractile response in feline superior cervical ganglion nictitating membrane preparations when administered at a dose of 50 mg/kg.
An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM); blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.
Brand Name: Vulcanchem
CAS No.: 96750-66-2
VCID: VC0004299
InChI: InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
SMILES: C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C14H20Cl4I2N2
Molecular Weight: 611.9 g/mol

Chlorisondamine diiodide

CAS No.: 96750-66-2

VCID: VC0004299

Molecular Formula: C14H20Cl4I2N2

Molecular Weight: 611.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorisondamine diiodide - 96750-66-2

Description

Chlorisondamine diiodide, with the CAS number 96750-66-2, is a potent nicotinic acetylcholine receptor (nAChR) antagonist and a ganglion blocker. It is primarily used in animal research for its ability to block nicotinic receptors, which are crucial for various physiological processes, including neurotransmission and muscle contraction. This compound has been studied extensively for its pharmacological effects, particularly in the context of nicotine's central actions and as an antihypertensive agent.

Pharmacological Actions

Chlorisondamine diiodide acts as a potent and long-lasting antagonist of nicotinic acetylcholine receptors. It effectively blocks the ion channels gated by acetylcholine, preventing nicotine from exerting its central effects, such as reward and stimulation of the central nervous system . This blockade is so effective that it can persist for several weeks, making chlorisondamine diiodide an exceptionally long-lasting nicotinic antagonist .

In animal models, chlorisondamine has been shown to antagonize the depressant action of nicotine on vertical activity in rats. This effect is dose-dependent and can be observed at dosages of 0.2, 1.0, and 5.0 μg administered intravenously .

Research Applications

Chlorisondamine diiodide is utilized in various research contexts:

  • Ganglionic Blockade: It is used as a ganglionic blocker to study the regulation of corticosterone levels in rats under chronic stress conditions .

  • Nicotinic Receptor Antagonism: Chlorisondamine diiodide serves as an irreversible nicotinic acetylcholine receptor blocker to pre-treat brain samples for studying the induction of cytochrome P450 2B (CYP2B) .

  • Colitis Studies: It is applied to investigate the effects of nicotinic receptor antagonism on trinitrobenzene sulfonic acid (TNBS)-induced colitis .

Safety and Handling

Chlorisondamine diiodide is classified with hazard symbols GHS07 and GHS09, indicating it is harmful and dangerous for the environment. The signal word for handling is "Warning," and it is associated with hazard statements H302 (harmful if swallowed) and H400 (very toxic to aquatic life). Precautionary measures include wearing protective equipment such as dust masks, eyeshields, and gloves .

Hazard InformationDescription
Hazard SymbolsGHS07, GHS09
Signal WordWarning
Hazard StatementsH302, H400
Precautionary StatementsP273
Personal Protective EquipmentDust mask, Eyeshields, Gloves
CAS No. 96750-66-2
Product Name Chlorisondamine diiodide
Molecular Formula C14H20Cl4I2N2
Molecular Weight 611.9 g/mol
IUPAC Name trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Standard InChI InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Standard InChIKey FPNVAOZHQUJJJQ-UHFFFAOYSA-L
SMILES C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Synonyms Alternative Name: 3-[[4-(Chlorophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine diiodide
PubChem Compound 16078959
Last Modified Sep 13 2023

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